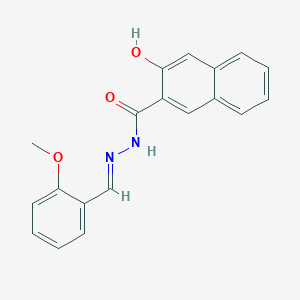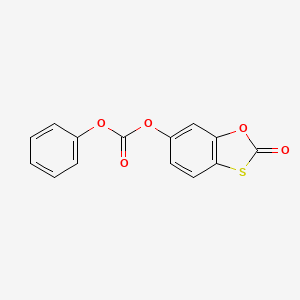
N,N'-dibenzyl-9H-fluorene-2,7-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N7-dibenzyl-9H-fluorene-2,7-disulfonamide is a chemical compound with the molecular formula C30H26N2O4S2 It is known for its unique structure, which includes a fluorene core substituted with two sulfonamide groups and two benzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N7-dibenzyl-9H-fluorene-2,7-disulfonamide typically involves multiple steps. One common method starts with the fluorene core, which is then functionalized with sulfonamide groups at the 2 and 7 positions. The benzyl groups are introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions.
Industrial Production Methods
Industrial production of N2,N7-dibenzyl-9H-fluorene-2,7-disulfonamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N2,N7-dibenzyl-9H-fluorene-2,7-disulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as converting sulfonamides to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Aplicaciones Científicas De Investigación
N2,N7-dibenzyl-9H-fluorene-2,7-disulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of sulfonamide-based drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of N2,N7-dibenzyl-9H-fluorene-2,7-disulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide groups can form hydrogen bonds with active sites, inhibiting enzyme activity. The benzyl groups may enhance the compound’s binding affinity and specificity. The fluorene core provides structural stability and rigidity, allowing the compound to fit into specific molecular cavities.
Comparación Con Compuestos Similares
Similar Compounds
N2,N7-dibenzyl-9H-fluorene-2,7-diamine: Similar structure but with amine groups instead of sulfonamides.
N2,N7-dibenzyl-9H-fluorene-2,7-dicarboxylic acid: Contains carboxylic acid groups instead of sulfonamides.
N2,N7-dibenzyl-9H-fluorene-2,7-dimethanol: Features hydroxyl groups in place of sulfonamides.
Uniqueness
N2,N7-dibenzyl-9H-fluorene-2,7-disulfonamide is unique due to its combination of sulfonamide and benzyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C27H24N2O4S2 |
|---|---|
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
2-N,7-N-dibenzyl-9H-fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C27H24N2O4S2/c30-34(31,28-18-20-7-3-1-4-8-20)24-11-13-26-22(16-24)15-23-17-25(12-14-27(23)26)35(32,33)29-19-21-9-5-2-6-10-21/h1-14,16-17,28-29H,15,18-19H2 |
Clave InChI |
ZBYBWHSABKGIMQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3)C4=C1C=C(C=C4)S(=O)(=O)NCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11705483.png)

![Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin,2,16(or2,17)-bis(1,1-dimethylethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydro-](/img/structure/B11705497.png)
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705503.png)

![12-(3,4-dichlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11705508.png)
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705510.png)
![N-(4-{[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B11705513.png)

![(5Z)-3-methyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11705523.png)
![methyl 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzoate](/img/structure/B11705527.png)
![3-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-benzoic acid ethyl ester](/img/structure/B11705528.png)
![6-Chloro-2-{4-[(difluoromethyl)sulfanyl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B11705540.png)
